3-(4-Bromothiophen-2-yl)acrylaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrOS |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5BrOS/c8-6-4-7(10-5-6)2-1-3-9/h1-5H/b2-1+ |
InChI Key |
UZYJHXZEYSZFTN-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(SC=C1Br)/C=C/C=O |
Canonical SMILES |
C1=C(SC=C1Br)C=CC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Bromothiophen 2 Yl Acrylaldehyde
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound is highly dependent on the efficient preparation of its core precursors. This involves the careful synthesis of 4-bromothiophene-2-carbaldehyde and the consideration of alternative halogenated thiophene (B33073) aldehydes.
Synthesis of 4-Bromothiophene-2-carbaldehyde Precursors
The principal precursor, 4-bromothiophene-2-carbaldehyde, can be synthesized through two main strategic approaches: formylation of a pre-brominated thiophene or bromination of a pre-existing thiophene aldehyde.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. alfa-chemistry.com This reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgumass.edu This reagent then reacts with the electron-rich thiophene ring through an electrophilic aromatic substitution mechanism to introduce a formyl group. umass.eduwikipedia.org
For the synthesis of thiophene aldehydes, this approach is particularly effective due to the electron-donating nature of the sulfur atom in the thiophene ring. The reaction typically proceeds by adding POCl₃ to DMF to form the Vilsmeier reagent, which is then introduced to the brominated thiophene substrate. Following the electrophilic substitution, the resulting iminium ion intermediate is hydrolyzed during workup to yield the final aldehyde. wikipedia.orgumass.edu This method is advantageous as it is generally mild and utilizes economical reagents. alfa-chemistry.com
An alternative pathway to 4-bromothiophene-2-carbaldehyde involves the direct bromination of thiophene-2-carbaldehyde. Achieving the desired 4-bromo isomer requires careful control of the reaction conditions to ensure regioselectivity. The formyl group at the 2-position is a deactivating group and directs incoming electrophiles primarily to the 5-position and secondarily to the 4-position.
One reported method involves treating 2-thiophenecarboxaldehyde with bromine in the presence of a Lewis acid like aluminium trichloride (B1173362) in dichloromethane. This approach can yield the 4-bromo derivative, although mixtures of isomers are possible. Another strategy employs N-bromosuccinimide (NBS) as the brominating agent, which can offer milder reaction conditions. For instance, the reaction of 2-thiophenecarboxaldehyde with NBS in chloroform (B151607) can lead to bromination of the thiophene ring. uomphysics.net
To achieve higher regioselectivity, lithium/bromine exchange reactions can be employed. This involves the use of multiply brominated thiophenes, where one bromine atom is selectively exchanged for lithium using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. The resulting lithiated thiophene can then be quenched with an electrophile like DMF to introduce the formyl group at the desired position. organic-chemistry.org This technique offers precise control over the substitution pattern on the thiophene ring. organic-chemistry.org
Alternative Halogenated Thiophene Aldehyde Precursors
Besides 4-bromothiophene-2-carbaldehyde, other halogenated thiophene aldehydes can serve as precursors or structural analogues. The specific isomer used will dictate the final substitution pattern of the resulting acrylaldehyde.
| Precursor Name | CAS Number | Key Characteristics |
| 5-Bromothiophene-2-carbaldehyde | 4701-17-1 | An isomer of the primary precursor, used in the synthesis of related compounds. uomphysics.net |
| 4,5-Dibromothiophene-2-carbaldehyde | 38071-22-6 | A di-halogenated precursor that allows for further functionalization at the 5-position. |
Formation of the Acrylaldehyde Moiety
The final key transformation in the synthesis of 3-(4-Bromothiophen-2-yl)acrylaldehyde is the creation of the α,β-unsaturated aldehyde structure. This is typically achieved through a condensation reaction that extends the carbon chain from the aldehyde group of the precursor.
Condensation Reactions Utilizing 4-Bromothiophene-2-carbaldehyde
The formation of the acrylaldehyde moiety from 4-bromothiophene-2-carbaldehyde involves a carbon-carbon bond-forming reaction to add a two-carbon unit, followed by the establishment of the double bond. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a highly effective method for this transformation. masterorganicchemistry.com
This reaction involves the base-catalyzed reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. masterorganicchemistry.com In this specific synthesis, 4-bromothiophene-2-carbaldehyde acts as the aromatic aldehyde, and it is reacted with acetaldehyde (B116499) (ethanal). The reaction proceeds through the following steps:
A base, such as sodium hydroxide (B78521) or lithium hydroxide, removes an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate. libretexts.org
The enolate then attacks the electrophilic carbonyl carbon of 4-bromothiophene-2-carbaldehyde. libretexts.org
This addition forms a β-hydroxy aldehyde intermediate (an aldol). wikipedia.org
Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated aldehyde system, yielding this compound. libretexts.org
A similar reaction has been successfully used to synthesize the related compound (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one, where 4-bromothiophene-2-carbaldehyde was reacted with 2-acetyl-5-bromothiophene (B160168) in the presence of lithium hydroxide. uomphysics.net This demonstrates the viability of the Claisen-Schmidt condensation for forming α,β-unsaturated carbonyl systems from 4-bromothiophene-2-carbaldehyde.
Alternative olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, could also be employed. wikipedia.orgwikipedia.org The Wittig reaction uses a phosphonium (B103445) ylide to convert an aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.com The HWE reaction, a modification of the Wittig reaction, uses a phosphonate-stabilized carbanion and often provides excellent E-selectivity for the resulting alkene. alfa-chemistry.comwikipedia.org These methods would require a reagent that can introduce the C2-aldehyde unit, such as (triphenylphosphoranylidene)acetaldehyde (B13936) for a Wittig reaction or a corresponding phosphonate (B1237965) for the HWE reaction.
Application of Vilsmeier-Haack-Arnold Reaction Pathways
The Vilsmeier-Haack-Arnold reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate. semanticscholar.orgijsr.net For the synthesis of a precursor to this compound, namely 4-bromothiophene-2-carboxaldehyde, the Vilsmeier-Haack-Arnold reaction presents a viable pathway.
The reaction mechanism begins with the formation of the electrophilic chloromethyleneiminium salt (the Vilsmeier reagent) from DMF and POCl₃. organic-chemistry.org The electron-rich thiophene ring of the starting material, 4-bromothiophene, then acts as a nucleophile, attacking the Vilsmeier reagent. This electrophilic aromatic substitution typically occurs at the C2 position of the thiophene ring, which is activated for such substitutions. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde, 4-bromothiophene-2-carboxaldehyde. organic-chemistry.orgijsr.net This aldehyde is the key precursor that can then be converted to the target acrylaldehyde through olefination reactions. The Vilsmeier-Haack reaction is a powerful tool for constructing heterocyclic aldehydes, which are crucial intermediates in the synthesis of more complex molecules.
Wittig and Horner-Wadsworth-Emmons Olefination in Related Systems for C=C Bond Formation
The formation of the carbon-carbon double bond in this compound is a critical step that can be efficiently achieved using olefination reactions like the Wittig reaction and, more commonly, the Horner-Wadsworth-Emmons (HWE) reaction. thieme-connect.comthieme-connect.com These reactions are fundamental in organic synthesis for converting aldehydes or ketones into alkenes. thieme-connect.comelsevierpure.com
The process would involve reacting 4-bromothiophene-2-carboxaldehyde with a suitable phosphorus ylide.
Wittig Reaction: This reaction employs a phosphonium ylide. While effective, a significant drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can often complicate the purification of the final product. thieme-connect.com
Horner-Wadsworth-Emmons (HWE) Reaction: This modified version uses a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylides. thieme-connect.comwikipedia.org A key advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which can be easily removed by aqueous extraction, simplifying the purification process. wikipedia.orgorganic-chemistry.org
The HWE reaction is particularly noted for its high stereoselectivity, typically favoring the formation of the (E)-alkene (trans isomer), which is often the thermodynamically more stable product. wikipedia.orgorganic-chemistry.org This selectivity is a significant advantage when the synthesis of a specific stereoisomer is desired.
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium ylide | Phosphonate carbanion (stabilized) |
| Reactivity | Less nucleophilic, more basic | More nucleophilic, less basic thieme-connect.comwikipedia.org |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester organic-chemistry.org |
| Purification | Can be difficult due to byproduct | Simplified by aqueous extraction of byproduct wikipedia.org |
| Stereoselectivity | Variable, depends on ylide stability and conditions | Generally high selectivity for (E)-alkenes wikipedia.orgorganic-chemistry.org |
Stereoselective Synthesis of (E)-3-(4-Bromothiophen-2-yl)acrylaldehyde
The synthesis of the specific (E)-stereoisomer of this compound is highly desirable, and certain synthetic methods provide excellent control over the alkene geometry. The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for achieving high (E)-selectivity. wikipedia.org The stereochemical outcome is largely determined by the thermodynamic stability of the reaction intermediates. The steric interactions in the transition state leading to the oxaphosphetane intermediate favor an anti-arrangement of the bulky substituents (the thiophene ring and the phosphonate group), which ultimately leads to the formation of the (E)-alkene after elimination of the phosphate salt. organic-chemistry.org
In a related synthesis of (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one, the E-conformation was confirmed through structural analysis. uomphysics.netresearchgate.net This highlights that condensation-type reactions involving α,β-unsaturated carbonyl systems in this chemical family tend to yield the more stable E-isomer. By employing the HWE reaction with an appropriate phosphonate reagent, such as diethyl (formylmethyl)phosphonate, and reacting it with 4-bromothiophene-2-carboxaldehyde under basic conditions (e.g., using NaH or NaOMe), the synthesis can be directed to predominantly yield (E)-3-(4-Bromothiophen-2-yl)acrylaldehyde. organic-chemistry.org
Methodologies for Purification and Isolation in Academic Synthesis
Following the synthesis of this compound, a systematic purification and isolation procedure is essential to obtain the compound in high purity for characterization and further use. A typical multi-step process employed in an academic laboratory setting would involve initial workup followed by a final purification technique.
Reaction Quenching and Extraction: The reaction is often terminated by pouring the mixture into water or crushed ice. uomphysics.net If the product is a solid, it may precipitate and can be collected by filtration. If it remains in solution, the product is extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane.
Washing: The organic layer is then washed sequentially with water and often a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine (saturated NaCl solution) to facilitate the removal of water. rsc.org
Drying and Solvent Removal: The washed organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Final Purification: The crude product is then subjected to a final purification step.
Column Chromatography: This is a very common and effective method. The crude material is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate. uomphysics.net Fractions are collected and analyzed (e.g., by Thin Layer Chromatography, TLC) to isolate the pure compound.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (such as ethanol) is an excellent method for achieving high purity. nih.gov The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
The purity of the final isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: General Purification Protocol
| Step | Procedure | Purpose |
| 1. Workup | Quench reaction, extract with organic solvent. | Separate product from aqueous reagents and byproducts. |
| 2. Washing | Wash organic layer with water, NaHCO₃(aq), and brine. | Remove residual acids and water-soluble impurities. rsc.org |
| 3. Drying | Treat organic layer with an anhydrous salt (e.g., MgSO₄). | Remove dissolved water from the organic solvent. |
| 4. Concentration | Remove solvent using a rotary evaporator. | Isolate the crude product. |
| 5. Purification | Column chromatography or recrystallization. | Separate the target compound from side products and starting materials. uomphysics.netnih.gov |
Chemical Reactivity and Transformative Potential of 3 4 Bromothiophen 2 Yl Acrylaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group in 3-(4-bromothiophen-2-yl)acrylaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and functional group interconversions.
Nucleophilic Addition Reactions at the Carbonyl Group
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. A prominent example of this reactivity is the Grignard reaction. While the direct reaction with 3,4-dinitrothiophene showcases a complex reactivity pattern, the general principle of Grignard reagents adding to a carbonyl group is a fundamental transformation in organic synthesis. scienceopen.com This reaction would typically involve the addition of an organomagnesium halide (Grignard reagent) to the aldehyde, followed by an aqueous workup, to yield a secondary alcohol. The nature of the resulting alcohol is determined by the specific Grignard reagent employed.
Condensation Reactions Leading to Extended Conjugated Systems
Condensation reactions involving the aldehyde group of this compound are instrumental in the synthesis of extended π-conjugated systems, which are of interest for their potential applications in materials science and medicinal chemistry. Key examples of such reactions include the Horner-Wadsworth-Emmons, Wittig, and Knoevenagel condensations.
The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate (B1237965) carbanions to react with aldehydes, typically yielding (E)-alkenes with high selectivity. vulcanchem.commaastrichtuniversity.nlrsc.org This reaction is advantageous due to the straightforward aqueous workup for the removal of the phosphate (B84403) byproduct. maastrichtuniversity.nl The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions and the steric bulk of the reactants. vulcanchem.com
The Wittig reaction is another powerful method for olefination, involving the reaction of an aldehyde with a phosphorus ylide generated from a phosphonium (B103445) salt. google.com The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. google.com An arsine-mediated variation of the Wittig reaction has also been developed, offering mild reaction conditions and short reaction times. smolecule.com
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, catalyzed by a base. alfa-chemistry.comnih.govgoogle.combldpharm.com This reaction is a classic method for carbon-carbon bond formation and can be used to synthesize a variety of substituted alkenes. alfa-chemistry.comnih.gov The reaction mechanism typically involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. bldpharm.com
| Reaction | Reagent | Typical Product | Key Features |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-Alkene | High (E)-selectivity, easy byproduct removal. vulcanchem.commaastrichtuniversity.nl |
| Wittig Reaction | Phosphorus ylide | (E)- or (Z)-Alkene | Stereoselectivity depends on ylide stability. google.com |
| Knoevenagel Condensation | Active methylene compound | Substituted alkene | Base-catalyzed C-C bond formation. alfa-chemistry.comnih.gov |
Functional Group Interconversions (e.g., Reductions to Alcohols, Oxidations to Carboxylic Acids)
The aldehyde functionality of this compound can be readily transformed into other functional groups, such as alcohols and carboxylic acids, through reduction and oxidation reactions, respectively.
Reduction to Alcohols: The reduction of the aldehyde group to a primary alcohol, yielding 3-(4-bromothiophen-2-yl)prop-2-en-1-ol, can be achieved using various reducing agents. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which selectively reduces aldehydes and ketones. researchgate.net This reaction preserves the carbon-carbon double bond of the enone system.
Oxidation to Carboxylic Acids: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(4-bromothiophen-2-yl)acrylic acid. This transformation is a key step in the synthesis of various derivatives. nih.govnih.gov The oxidation of acrolein to acrylic acid can be performed in the gas phase at elevated temperatures using a multi-metal oxide catalyst. alfa-chemistry.com Alternatively, milder conditions using hydrogen peroxide as a green oxidant have been developed for the oxidation of acrolein. rsc.orggoogle.com The synthesis of related brominated thiophene (B33073) acrylic acids often involves the reaction of a bromothiophene carbaldehyde with malonic acid. maastrichtuniversity.nl
| Transformation | Product | Typical Reagents |
|---|---|---|
| Reduction | 3-(4-Bromothiophen-2-yl)prop-2-en-1-ol | Sodium borohydride (NaBH₄) researchgate.net |
| Oxidation | 3-(4-Bromothiophen-2-yl)acrylic acid | Multi-metal oxide catalyst with O₂, H₂O₂ rsc.orggoogle.comalfa-chemistry.com |
Formation of Imines, Hydrazones, and Related Heterocyclic Scaffolds
The aldehyde group readily reacts with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amine or hydrazine (B178648) on the carbonyl carbon, followed by dehydration. nih.gov
Imines are compounds containing a carbon-nitrogen double bond and are valuable intermediates in organic synthesis. nih.gov Their formation from aldehydes is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction. nih.gov
Hydrazones are formed by the condensation of an aldehyde with a hydrazine. These compounds are also important synthetic intermediates and have been investigated for their biological activities. The reaction is generally straightforward, often involving refluxing the reactants in a suitable solvent like ethanol.
The reactivity of the aldehyde and the α,β-unsaturated system in this compound and its derivatives, such as chalcones, allows for their use in the synthesis of various heterocyclic scaffolds . researchgate.net For instance, chalcones can react with reagents like urea, thiourea, or hydroxylamine (B1172632) to form oxazines, thiazines, and isoxazoles, respectively.
Transformations at the α,β-Unsaturated Carbon-Carbon Double Bond
The conjugated carbon-carbon double bond in this compound is susceptible to various addition and cycloaddition reactions.
[4+2] Cycloaddition Reactions (Diels-Alder)
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It involves the reaction of a conjugated diene with a dienophile. In the context of this compound, the α,β-unsaturated system can potentially act as a dienophile. Thiophene and its derivatives can participate in Diels-Alder reactions, although their aromatic character can sometimes reduce their reactivity compared to non-aromatic dienes. The reactivity and selectivity of these reactions can often be enhanced by the use of Lewis acid catalysts. The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, further expands the synthetic utility of this cycloaddition.
The versatility of this compound in these various reaction types underscores its importance as a starting material for the synthesis of a diverse range of organic molecules with potential applications in pharmaceuticals and material science.
Michael Addition Reactions
The electron-deficient β-carbon of the α,β-unsaturated aldehyde moiety in this compound is susceptible to nucleophilic attack in a conjugate addition reaction, commonly known as the Michael addition. This reaction is a fundamental carbon-carbon and carbon-heteroatom bond-forming transformation in organic synthesis.
Thiophene-containing analogues of chalcones, which share the same α,β-unsaturated carbonyl system, are known to readily undergo Michael additions with a variety of nucleophiles. lew.ro For example, the thia-Michael addition of thiols to these substrates proceeds efficiently to yield the corresponding β-thioether derivatives. lew.ro Similarly, this compound is expected to react with a range of Michael donors, including stabilized carbanions (e.g., from malonates), enamines, and heteroatom nucleophiles such as amines and thiols. These reactions provide a straightforward route to a diverse array of functionalized thiophene derivatives.
The α-position of α,β-unsaturated aldehydes can be selectively functionalized, and the introduction of deuterium (B1214612) at this position is of interest for mechanistic studies and as a tool in metabolic research. While direct regioselective α-deuteration studies on this compound have not been reported, methodologies developed for other α,β-unsaturated systems could be applied.
One potential strategy involves the use of organocatalysis. A chiral amine catalyst can react with the α,β-unsaturated aldehyde to form a dienamine intermediate. In the presence of a deuterium source, such as deuterated water or a deuterated acid, the α-proton can be exchanged for a deuterium atom. Subsequent hydrolysis of the dienamine would regenerate the aldehyde, now deuterated at the α-position. The stereoselectivity of this process can often be controlled by the chiral catalyst. Such approaches have been successfully employed for the asymmetric deuteration of related systems and could likely be adapted for the regioselective α-deuteration of this compound.
Reactions Involving the Bromine Substituent on the Thiophene Ring
The bromine atom at the 4-position of the thiophene ring provides a valuable handle for further synthetic transformations, most notably through transition metal-catalyzed cross-coupling reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent on the thiophene ring of this compound makes it an ideal substrate for such transformations.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a particularly effective method for the arylation and heteroarylation of this compound. nih.gov This reaction is known for its mild conditions and high tolerance of various functional groups, making it suitable for use with the aldehyde functionality present in the substrate.
Studies on the closely related compound, 4-bromothiophene-2-carbaldehyde, have demonstrated the feasibility of this approach. mdpi.com A variety of aryl and heteroaryl groups can be introduced at the 4-position of the thiophene ring in moderate to excellent yields. mdpi.com The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base, such as K₃PO₄, and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.com
The following table details the results of Suzuki-Miyaura coupling reactions of 4-bromothiophene-2-carbaldehyde with various arylboronic acids/esters, which serve as a strong indication of the expected reactivity of this compound under similar conditions. mdpi.com
| Entry | Arylboronic Acid/Ester | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Toluene/H₂O | 4-Phenylthiophene-2-carbaldehyde | 85 |
| 2 | 4-Methoxyphenylboronic acid | Toluene/H₂O | 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 82 |
| 3 | 4-Chlorophenylboronic acid | 1,4-Dioxane | 4-(4-Chlorophenyl)thiophene-2-carbaldehyde | 66 |
| 4 | 3-Trifluoromethyl-5-cyanophenylboronic acid pinacol (B44631) ester | 1,4-Dioxane | 3-(5-Formylthiophen-3-yl)-5-(trifluoromethyl)benzonitrile | 78 |
| 5 | 4-Formylphenylboronic acid | Toluene/H₂O | 4-(5-Formylthiophen-3-yl)benzaldehyde | 75 |
| 6 | 3-Nitrophenylboronic acid | 1,4-Dioxane | 4-(3-Nitrophenyl)thiophene-2-carbaldehyde | 70 |
| 7 | Naphthalen-2-ylboronic acid | Toluene/H₂O | 4-(Naphthalen-2-yl)thiophene-2-carbaldehyde | 80 |
| 8 | 3-Chloro-4-fluorophenylboronic acid | Toluene/H₂O | 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde | 88 |
| 9 | Thiophen-3-ylboronic acid | Toluene/H₂O | 4-(Thiophen-3-yl)thiophene-2-carbaldehyde | 72 |
Stille and Negishi Coupling Applications
The carbon-bromine bond at the 4-position of the thiophene ring is a prime site for transition metal-catalyzed cross-coupling reactions. Among these, the Stille and Negishi couplings are powerful methods for forming new carbon-carbon bonds, offering excellent functional group tolerance and high yields. wiley-vch.de
In the context of this compound, the Stille coupling would involve its reaction with an organostannane (organotin) compound in the presence of a palladium catalyst. wiley-vch.de This reaction is highly effective for creating sp²–sp² carbon-carbon bonds, which are fundamental to the structure of conjugated polymers and other electro-optic materials. wiley-vch.de Similarly, the Negishi coupling utilizes an organozinc reagent, also catalyzed by a palladium or nickel complex, to achieve similar transformations. These methods allow for the strategic introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the thiophene ring, thereby enabling the fine-tuning of the electronic and photophysical properties of the resulting molecules.
Table 1: Overview of Stille and Negishi Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Advantages |
|---|---|---|---|
| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | High tolerance for various functional groups. |
| Negishi Coupling | R-ZnX | Pd(PPh₃)₄, Ni(dppe)Cl₂ | High reactivity and stereospecificity. |
Construction of Oligothiophene and Polythiophene Derivatives
This compound is a valuable monomer for the synthesis of functionalized oligothiophenes and polythiophenes. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their tunable electronic properties.
The synthesis of these polymers can be achieved through various polycondensation methods where the bromo-functionalized thiophene acts as a key building block. pkusz.edu.cn For instance, Stille or Suzuki polycondensation reactions can be employed to create well-defined, conjugated polymer backbones. wiley-vch.de In a typical scenario, the monomer could be self-coupled or copolymerized with other thiophene-based monomers.
Alternative methods include the McCullough and Rieke methods, which are particularly useful for producing highly regioregular poly(3-substituted-thiophenes). pkusz.edu.cn The presence of the acrylaldehyde side chain introduces a functional handle that can be used for post-polymerization modification, allowing for the attachment of other chemical moieties to further tailor the polymer's properties. The polymerization of monomers derived from this compound leads to polymers with pendant aldehyde groups, which can be subsequently transformed into imines, alcohols, or other functional groups. researchgate.net
Table 2: Polymerization Methods for Thiophene Derivatives
| Polymerization Method | Monomer Type | Catalyst/Reagent | Resulting Polymer Characteristics |
|---|---|---|---|
| Yamamoto Coupling | Dibromo-thiophenes | Ni(cod)₂ | High yields, suitable for a range of polymers. pkusz.edu.cn |
| Kumada Coupling | Bromo-Grignard thiophenes | Ni(dppp)Cl₂ | Polycondensation polymerization. pkusz.edu.cn |
| Rieke Method | Dibromo-thiophenes | Highly reactive "Rieke Zinc" (Zn*) | Produces regioregular polymers. pkusz.edu.cn |
| Oxidative Polymerization | Thiophenes | FeCl₃, CuCl₂ | A common method, though may lead to less regular structures. pkusz.edu.cn |
Direct C-H Activation and Functionalization Strategies
As an alternative to traditional cross-coupling reactions that require pre-functionalization (e.g., conversion to an organometallic reagent), direct C-H activation has emerged as a more atom- and step-economical strategy. nih.gov This approach involves the direct coupling of a C-H bond with an organic halide. For this compound, the C-H bond at the 5-position of the thiophene ring is the most acidic and thus the most likely site for such a reaction.
Direct arylation C-H/C-Br coupling between a thiophene and an aryl bromide is a powerful tool for synthesizing biaryl and polyaryl compounds, which are prevalent in functional materials. researchgate.net This strategy avoids the need to prepare organometallic intermediates from the thiophene starting material, reducing waste and simplifying synthetic procedures. nih.gov The application of direct arylation polycondensation (DArP) allows for the synthesis of conjugated polymers by repeatedly forming C-C bonds along the polymer chain through C-H activation. nih.gov This makes it a compelling method for polymerizing monomers derived from this compound, potentially coupling the 5-position C-H bond with a dibromo-aromatic comonomer.
Table 3: Typical Conditions for Direct C-H Arylation of Thiophenes
| Catalyst | Ligand | Base | Solvent |
|---|---|---|---|
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc or Toluene |
| PdCl₂(dppf) | None | Cs₂CO₃ | Dioxane |
Multi-Component Reactions Incorporating this compound as a Key Component
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and molecular complexity generation. nih.govnih.gov The α,β-unsaturated aldehyde functionality of this compound makes it an excellent substrate for a variety of MCRs.
For example, it can serve as the aldehyde component in the renowned Hantzsch dihydropyridine (B1217469) synthesis or related reactions to construct complex heterocyclic scaffolds. It can also participate as the carbonyl component in isocyanide-based MCRs like the Ugi or Passerini reactions, following initial transformation or in a domino sequence. nih.gov Furthermore, its structure is suitable for tandem reactions, such as a Morita-Baylis-Hillman reaction followed by a Michael addition, allowing for the rapid construction of highly functionalized molecules in a one-pot procedure. mdpi.com The ability to incorporate the thiophene moiety into diverse molecular frameworks through MCRs highlights the compound's value in combinatorial chemistry and drug discovery programs.
Table 4: Potential Multi-Component Reactions for this compound
| Reaction Name | Other Key Components | Resulting Structure Type |
|---|---|---|
| Hantzsch Pyridine (B92270) Synthesis | β-ketoester, Ammonia | Dihydropyridine/Pyridine |
| Gewald Reaction | α-cyanoester, Sulfur | 2-Aminothiophene |
| Petasis Reaction | Amine, Boronic acid | Allylic amine |
| Ugi Reaction | Amine, Isocyanide, Carboxylic acid | α-Acylamino amide |
Advanced Applications in Materials Science and Precursor Chemistry
Utilization as a Building Block for Advanced Organic Materials
The distinct chemical features of 3-(4-Bromothiophen-2-yl)acrylaldehyde make it an important building block for a variety of advanced organic materials. The presence of the thiophene (B33073) ring contributes to the electronic properties of the resulting materials, while the aldehyde and bromo functionalities provide versatile sites for chemical reactions and polymerization.
Thiophene-based polymers are a significant class of organic semiconductors, and this compound serves as a key monomer for creating these materials. nih.gov The bromine atom on the thiophene ring can be used in various cross-coupling reactions to form longer conjugated systems, which are essential for the semiconducting properties of the final polymer.
The synthesis of thiophene-aldehyde monomers like this compound is a critical first step in the production of functional polymers. The design of these monomers often involves creating a structure that balances electronic properties, solubility, and reactivity. The aldehyde group is particularly useful as it can be involved in a variety of subsequent chemical transformations. acs.org The synthesis of related chalcones, which are α,β-unsaturated ketones, often starts from precursors like this compound through reactions such as the Claisen-Schmidt condensation. semanticscholar.orgsemanticscholar.org
Thiophene derivatives can be polymerized through both chemical and electrochemical methods to form conductive polymers. tandfonline.comtandfonline.com Chemical polymerization often involves using an oxidizing agent, such as iron(III) chloride, to couple the monomer units. tandfonline.com Electrochemical polymerization is another common technique where the monomer is oxidized at an electrode surface to form a polymer film. winona.edudtic.milresearchgate.net The choice of polymerization method can significantly influence the properties of the resulting polymer, including its conductivity, morphology, and solubility. tandfonline.com
Table 1: Comparison of Polymerization Strategies for Thiophene Derivatives
| Feature | Chemical Polymerization | Electrochemical Polymerization |
|---|---|---|
| Initiation | Oxidizing agents (e.g., FeCl₃) | Applied electrical potential |
| Control | Less control over polymer growth | High control over film thickness and morphology |
| Scale | Suitable for larger scale synthesis | Typically used for smaller scale, thin-film deposition |
| Purity | Can have catalyst residues | Generally produces purer polymer films |
| Substrate | Can be done in solution to produce powder | Requires a conductive substrate for film growth |
One of the key advantages of incorporating an aldehyde group into the polymer structure is the potential for post-polymerization functionalization. The aldehyde is a reactive functional group that can undergo a variety of chemical reactions, allowing for the modification of the polymer's properties after it has been synthesized. nih.govacs.orgresearchgate.netacs.org This can include reactions to attach other functional molecules, crosslink the polymer chains, or alter the polymer's solubility and electronic characteristics. rsc.org This versatility makes aldehyde-functionalized polymers highly desirable for creating materials with tailored properties for specific applications. documentsdelivered.comgoogle.com
The field of organic electronics utilizes organic materials for applications such as transistors, light-emitting diodes, and solar cells. mdpi.com Thiophene-based materials are particularly prominent in this field due to their excellent electronic properties. nih.govwiley.com this compound serves as a crucial synthetic intermediate for creating more complex molecules for these applications. For instance, it can be used to synthesize chalcones, which are known to have interesting electronic and optical properties. semanticscholar.org The ability to tune the properties of these materials through chemical modification of the starting aldehyde is a key area of research. um.edu.my
Optoelectronic materials are those that can interact with light to produce an electrical signal, or vice versa. Thiophene-based materials have shown great promise in this area. mdpi.combeilstein-journals.orgacs.org The development of new materials with tailored optoelectronic properties is a major focus of research. taylorfrancis.com Chalcones derived from this compound are being investigated for their potential in optoelectronics, as their electronic and photophysical properties can be finely tuned through chemical synthesis. um.edu.myresearchgate.netnih.gov The bromine atom in the precursor molecule allows for further chemical modifications, providing a route to a wide range of materials with different optoelectronic characteristics. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Iron(III) chloride |
Precursor for Semiconducting Polymers and Oligomers
Role in the Synthesis of Complex Molecular Architectures
The strategic importance of this compound lies in its capacity to act as a precursor for sophisticated molecular frameworks. The aldehyde group can readily participate in condensation and addition reactions, while the carbon-carbon double bond allows for cycloadditions and Michael additions. Furthermore, the bromine atom on the thiophene ring serves as a crucial handle for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the extension of the molecular structure.
Intermediates for Diverse Heterocyclic Compound Synthesis
The α,β-unsaturated aldehyde structure of this compound makes it an ideal substrate for the synthesis of a wide array of heterocyclic compounds. Heterocycles are foundational components in many functional materials and biologically active molecules. The synthesis typically involves a cyclocondensation reaction where the three-carbon acrylaldehyde backbone reacts with a binucleophilic reagent.
For instance, reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazoles, a class of compounds with significant pharmacological and agrochemical applications. nih.govmdpi.com Similarly, condensation with amidines or guanidine (B92328) can yield pyrimidine (B1678525) derivatives, which are core structures in nucleic acids and numerous therapeutic agents. bu.edu.egmdpi.com The versatility of this synthetic approach allows for the creation of various five- and six-membered ring systems. A related compound, 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate, has been used to conveniently synthesize quinazolines, benzothiazoles, thiadiazoles, and imidazoles. researchgate.net
Interactive Table: Potential Heterocyclic Systems from this compound
| Reagent | Resulting Heterocyclic Core | Significance |
| Hydrazine (H₂NNH₂) | Pyrazole | Core of many pharmaceuticals (e.g., celecoxib) and agrochemicals. nih.gov |
| Guanidine (HNC(NH₂)₂) | Pyrimidine | Foundational structure in DNA/RNA bases and drugs like Imatinib. bu.edu.eg |
| Hydroxylamine (B1172632) (NH₂OH) | Isoxazole | Present in various therapeutic agents, including antibiotics and NSAIDs. tsijournals.com |
| Urea (H₂NCONH₂) | Pyrimidinone | A key scaffold in medicinal chemistry with diverse biological activities. |
| Thiourea (H₂NCSNH₂) | Thiazine/Thione | Used in the synthesis of dyes, pharmaceuticals, and vulcanization accelerators. tsijournals.com |
Scaffold for Novel Chemical Entities in Drug Discovery Research (focus on synthetic accessibility)
In drug discovery, the term "scaffold" refers to a core molecular structure upon which various functional groups can be built to create a library of potential drug candidates. Thiophene and its derivatives are considered "privileged scaffolds" because they are present in numerous approved drugs and are known to interact with a wide range of biological targets. mdpi.com The compound this compound is particularly valuable in this context due to its synthetic accessibility and multiple points for diversification.
The thiophene ring itself can be a bioisostere for a benzene (B151609) ring, often improving potency or pharmacokinetic properties. The acrylaldehyde portion acts as a reactive handle to introduce other molecular fragments, while the bromine atom is a key site for modification through well-established cross-coupling reactions like Suzuki or Stille coupling. This allows for the systematic and efficient synthesis of a large number of structurally diverse molecules for screening against various diseases. Chalcones, which share the α,β-unsaturated carbonyl motif, are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, further underscoring the potential of this scaffold. tsijournals.commdpi.com
Interactive Table: Structural Features and Their Role in Drug Discovery
| Structural Component | Synthetic Role | Significance in Drug Discovery |
| 4-Bromothiophene Ring | Site for metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to attach new aryl or alkyl groups. | The thiophene core is a privileged scaffold; the bromine allows for late-stage functionalization to explore structure-activity relationships (SAR). mdpi.com |
| α,β-Unsaturated System | Undergoes Michael addition and cycloaddition reactions. | Allows for the introduction of diverse substituents and the creation of rigid cyclic structures to optimize binding to biological targets. |
| Aldehyde Group | Can be converted to imines (Schiff bases), alcohols, acids, or used in reductive amination. | Provides a key point for attaching various functional groups, enhancing solubility, polarity, and interaction with protein residues. |
Ligand Precursors in Homogeneous and Heterogeneous Catalysis Research
The molecular structure of this compound is well-suited for its use as a precursor in the synthesis of specialized ligands for metal catalysts. Ligands are organic molecules that bind to a central metal atom, modifying its reactivity and selectivity in catalytic processes.
A primary route to convert this compound into a ligand is through the formation of a Schiff base. This involves the condensation of the aldehyde group with a primary amine. By choosing an amine that contains another donor atom (like nitrogen in pyridine (B92270) or oxygen in a phenol), a multidentate ligand can be created. Such ligands, often featuring nitrogen and sulfur donor atoms from the thiophene ring, can form stable complexes with a variety of transition metals. nih.gov These metal complexes are investigated for their catalytic activity in important organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. scite.aiacs.org Thiophene-derived Schiff base complexes have garnered significant attention for their synthetic flexibility and applications in catalysis and materials science. nih.govscite.ai
Interactive Table: Potential Ligand Structures from this compound
| Reactant for Aldehyde | Resulting Ligand Type | Potential Donor Atoms | Application in Catalysis |
| 2-Aminopyridine | Bidentate Schiff Base (N,N') | Imine Nitrogen, Pyridine Nitrogen | Asymmetric synthesis, polymerization. |
| Ethanolamine | Bidentate Schiff Base (N,O) | Imine Nitrogen, Hydroxyl Oxygen | Oxidation reactions, transfer hydrogenation. |
| Ethylenediamine (B42938) (1 eq.) | Bidentate Schiff Base (N,N') | Imine Nitrogen, Amine Nitrogen | Various C-C coupling reactions. nih.gov |
| o-Phenylenediamine | Tetradentate Schiff Base (N,N,N',N') (from 2 eq. aldehyde) | Two Imine Nitrogens, Two Amine Nitrogens | Catalytic cycles requiring stable, multi-coordination complexes. |
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms
Detailed experimental studies elucidating the reaction mechanisms specifically for 3-(4-Bromothiophen-2-yl)acrylaldehyde are not extensively documented in publicly available literature. However, by examining the reactivity of the thiophene (B33073) ring and analogous α,β-unsaturated carbonyl systems, insights into its potential reaction pathways can be inferred.
Studies on Diels-Alder Reaction Pathways and Intermediate Species
The thiophene nucleus, due to its aromatic character, is generally considered a poor diene in Diels-Alder reactions under normal conditions. nih.gov The resonance energy of the thiophene ring makes it less willing to participate in the [4+2] cycloaddition, which would disrupt its aromaticity. nih.gov For thiophene to act as a diene, harsh conditions such as very high pressures are typically required. nih.gov
Alternatively, the aromaticity of the thiophene ring can be disrupted to facilitate Diels-Alder reactions. Methods include the oxidation of the sulfur atom to form thiophene S-oxides or S,S-dioxides, which are significantly more reactive as dienes. researchgate.net While no specific studies on the Diels-Alder reactions of this compound acting as the diene were identified, it is plausible that such transformations would require prior activation of the thiophene ring.
In a related context, hetero-Diels-Alder reactions involving thiophene-containing thiochalcones (which feature a 1-thiabuta-1,3-diene system) with acetylene (B1199291) carboxylates have been shown to proceed smoothly to yield 4H-thiopyran derivatives. This indicates that the extended π-system can participate in cycloaddition reactions. uzh.ch
Control of Stereochemical Outcomes and Selectivity in Organic Transformations
The control of stereochemistry is a fundamental aspect of organic synthesis. For molecules like this compound, the α,β-unsaturated system is a key functional group that can undergo various transformations where stereoselectivity is important. The inherent E-configuration of the double bond is a starting point for stereochemical control.
In reactions such as nucleophilic additions to the carbonyl group or conjugate additions to the β-carbon, the stereochemical outcome can be influenced by the choice of reagents, catalysts (especially chiral catalysts), and reaction conditions. While specific research on controlling the stereochemical outcomes in reactions of this compound is not detailed in the available literature, general principles of asymmetric synthesis would apply. For example, the use of chiral reducing agents for the reduction of the aldehyde or the application of organocatalysis for conjugate additions could potentially lead to high levels of stereoselectivity. The steric and electronic properties of the 4-bromothiophen-2-yl group would play a significant role in directing the approach of incoming reagents, thereby influencing the stereochemical outcome.
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool to supplement experimental findings by providing a molecular-level understanding of structure, reactivity, and reaction mechanisms. Density Functional Theory (DFT) is a particularly common method for these investigations.
Quantum Chemical Calculations on Reactivity and Electronic Structure
Quantum chemical calculations have been performed on compounds structurally very similar to this compound, such as (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one and (E)-3-(4-Bromothiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one. researchgate.netuomphysics.netsemanticscholar.org These studies provide significant insight into the electronic properties of the core structure.
Frontier Molecular Orbitals (HOMO-LUMO): The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netsemanticscholar.org For a related chalcone (B49325) derivative, the HOMO-LUMO energy gap was calculated to be 3.4779 eV using DFT at the B3LYP/6-311G+(d,p) level. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the positive, negative, and neutral reactive sites within a molecule. researchgate.netuomphysics.net In these maps, regions of negative potential (typically colored red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack. For thiophene-containing chalcones, the most negative potential is typically located around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. uomphysics.net
The table below summarizes key electronic parameters calculated for a closely related compound, (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one, which can be considered indicative for this compound.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.45 eV | Indicates electron-donating capability |
| LUMO Energy | -2.97 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.48 eV | Relates to chemical reactivity and stability |
| Ionization Potential | 6.45 eV | Energy required to remove an electron |
| Electron Affinity | 2.97 eV | Energy released upon gaining an electron |
Data derived from studies on (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. researchgate.net
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling allows for the investigation of reaction pathways and the characterization of transition states, which are often difficult to observe experimentally. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a reaction can be constructed.
While specific transition state modeling for reactions of this compound was not found, theoretical studies on cycloaddition reactions of other thiophene derivatives provide a framework for such investigations. For example, DFT calculations have been used to study the [3+2] cycloaddition of thiophene-2-carbothialdehyde derivatives with nitrilimines. chemrxiv.org These studies analyzed both one-step and two-step mechanisms, determining the preferred reaction pathway by comparing the activation energies of the respective transition states. chemrxiv.org Such an approach could be applied to model potential reactions of this compound, such as its participation in cycloaddition or nucleophilic addition reactions, to predict regioselectivity and stereoselectivity and to understand the factors that control these outcomes.
Spectroscopic Probing in Mechanistic Studies (e.g., In-Situ NMR Spectroscopy)
Understanding the detailed mechanism of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. In-situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide a powerful means to monitor reactions in real-time, allowing for the direct observation of reactants, intermediates, and products as the reaction progresses.
While specific in-situ NMR studies on the formation of this compound via the Claisen-Schmidt condensation are not extensively documented in the literature, the principles of this technique are highly applicable. The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen. wikipedia.org The mechanism of chalcone formation, a class of compounds to which this compound belongs, has been studied, and it is known to proceed through several key steps, including the formation of an enolate and a β-hydroxy ketone intermediate. escholarship.org
An in-situ NMR experiment could provide invaluable data to elucidate the mechanism of this specific reaction. By monitoring the reaction mixture directly in the NMR tube, it would be possible to:
Identify and characterize transient intermediates: The β-hydroxy ketone intermediate, which is often unstable and readily dehydrates, could potentially be observed and characterized.
Determine the rate-limiting step: By tracking the concentration of reactants, intermediates, and products over time, the kinetics of each step can be determined, revealing the slowest, rate-determining step of the reaction. escholarship.org
Observe the formation of byproducts: Any side reactions or the formation of unwanted isomers could be detected and quantified in real-time.
The application of in-situ NMR is a growing field for understanding the formation of various materials, from metal-organic frameworks to crystalline solids, by providing detailed information on the solution-phase species and the kinetics of the process. nih.govmdpi.comrsc.org Although not yet specifically applied to this thiophene derivative in published literature, the insights gained from such studies would be crucial for a complete mechanistic understanding and for the rational optimization of the synthesis of this compound and related compounds.
Table 2: Potential Applications of In-Situ NMR in the Study of the Synthesis of this compound
| Mechanistic Aspect | Information Obtainable from In-Situ NMR |
| Intermediate Identification | Detection and structural elucidation of the β-hydroxy ketone intermediate. |
| Kinetic Analysis | Determination of reaction rates and orders for each mechanistic step. |
| Catalyst Activity | Monitoring the role and turnover of the catalyst in real-time. |
| Selectivity | Quantifying the formation of cis/trans isomers or other byproducts. |
Emerging Research Frontiers and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of thiophene-based chalcones and acrylaldehydes has traditionally relied on established methods such as the Claisen-Schmidt condensation, which typically involves the reaction of a ketone or aldehyde in a basic medium. utm.my While effective, these conventional routes are being supplemented and replaced by more sophisticated and sustainable approaches that offer greater efficiency, atom economy, and control.
Recent advancements pivot towards multi-step, one-pot sequences that build the core structure with high precision. For instance, modern strategies may involve an initial palladium-catalyzed Suzuki cross-coupling reaction to construct a functionalized biaryl thiophene (B33073) system, followed by subsequent chemical modifications to introduce the acrylaldehyde moiety. nih.gov This approach allows for the modular assembly of complex precursors before the final condensation step. Furthermore, multi-component reactions are gaining prominence as a powerful tool for the rapid synthesis of complex heterocyclic structures from simple starting materials in a single step, representing a significant leap in efficiency over traditional linear syntheses.
| Synthetic Strategy | Key Features | Catalyst/Reagents | Advantages |
| Claisen-Schmidt Condensation | Traditional base-catalyzed reaction of an aldehyde and a ketone. utm.my | NaOH or KOH | Well-established, simple procedure. |
| Suzuki Cross-Coupling | Formation of C-C bonds to build the thiophene core prior to functionalization. nih.gov | Pd(PPh₃)₄ | High functional group tolerance, modular. |
| Multi-Component Reactions | Combining three or more reactants in a single operation. | Various (e.g., base-promoted) | High atom economy, rapid complexity generation. |
Exploration of Unconventional Reactivity Patterns and Green Chemistry Methodologies
In line with the global push for environmental stewardship, green chemistry principles are increasingly being integrated into the synthesis of thiophene derivatives. Research is actively exploring methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. A significant development is the use of unconventional reaction media, such as water, which can enhance reaction rates and simplify purification processes in certain catalytic systems.
Moreover, unconventional reactivity patterns are being explored to move beyond classical synthetic transformations. Methodologies such as Direct Arylation Polymerization (DArP) highlight a shift towards C-H bond activation, which eliminates the need for pre-functionalized organometallic reagents, thereby reducing waste and synthetic steps. nih.gov This approach is highly attractive for large-scale production due to its high atom economy and the reduction of toxic by-products. nih.gov The application of ultrasound or microwave irradiation also represents a green methodology to accelerate reaction rates and improve yields in chalcone (B49325) synthesis. utm.my
Integration into Advanced Functional Materials with Enhanced Properties (synthetic aspects)
Thiophene-based compounds are of paramount importance in materials science, serving as fundamental units for organic electronics like thin-film transistors, solar cells, and OLEDs. researchgate.net The aldehyde functionality in molecules such as 3-(4-bromothiophen-2-yl)acrylaldehyde is a key feature for their integration into advanced functional polymers. nih.govresearchgate.net
The aldehyde group provides a reactive handle for post-polymerization modification, allowing for the facile incorporation of various functional groups or cross-linking agents. nih.govresearchgate.net For example, research has shown that semiconducting films formed from thiophene-aldehyde polymers can be cross-linked using ethylenediamine (B42938) or have their surfaces functionalized by grafting nanoparticles, thereby creating tailored material properties. nih.govresearchgate.net
A notable synthetic challenge is that thiophene-aldehyde itself can be difficult to polymerize directly. nih.govresearchgate.net An innovative strategy to overcome this involves synthesizing a trimer where the thiophene-aldehyde unit is enclosed between two polymerizable units, such as 3,4-ethylenedioxythiophene (B145204) (EDOT). nih.govresearchgate.net This approach facilitates successful chemical and electrochemical polymerization, yielding functional materials that exhibit strong surface adhesion, a crucial property for developing conductive electrodes for bio-interfacing applications. nih.govresearchgate.net
Design of Highly Functionalized Derivatives with Tailored Reactivity Profiles
The molecular structure of this compound offers multiple sites for derivatization, enabling the design of a vast library of functionalized compounds with tailored properties. The α,β-unsaturated carbonyl system is a potent electrophilic center, readily participating in Michael addition reactions to introduce new substituents at the β-carbon. researchgate.netuomphysics.net
One of the most direct derivatizations is the Claisen-Schmidt condensation with a suitable ketone, such as 2-acetyl-5-bromothiophene (B160168), to yield highly conjugated chalcone structures like (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. uomphysics.netresearchgate.net Such chalcones are themselves versatile precursors for synthesizing various heterocyclic compounds. uomphysics.net
Furthermore, the bromine atom on the thiophene ring serves as a crucial handle for post-synthetic modification. It can be readily substituted using a variety of cross-coupling reactions, such as Suzuki or Stille couplings, to introduce diverse aryl or alkyl groups, thereby fine-tuning the electronic and photophysical properties of the molecule. This dual reactivity—at the acrylaldehyde chain and the thiophene ring—allows for the creation of highly complex and functionalized derivatives from a single, versatile precursor.
| Reactive Site | Reaction Type | Potential Modification | Resulting Derivative Class |
| α,β-Unsaturated System | Michael Addition researchgate.netuomphysics.net | Addition of nucleophiles (e.g., thiols, amines) | Propanone derivatives |
| Aldehyde Group | Claisen-Schmidt Condensation uomphysics.net | Reaction with ketones | Chalcones |
| Bromine Atom | Suzuki Cross-Coupling nih.gov | Reaction with arylboronic acids | Aryl-substituted thiophenes |
| Aldehyde Group | Polymerization (as part of a trimer) nih.govresearchgate.net | Chemical or electrochemical polymerization | Semiconducting polymers |
Synergistic Approaches Combining Diverse Catalytic Systems for Complex Synthesis
The next frontier in the synthesis of complex thiophene-based molecules lies in the use of synergistic and cooperative catalytic systems. These advanced strategies combine multiple catalysts to perform sequential or tandem transformations in a single pot, dramatically increasing synthetic efficiency.
A prime example of such a sophisticated approach is the Palladium/Norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction. nih.govacs.org This powerful methodology enables the direct vicinal difunctionalization of thiophenes, allowing for the simultaneous and highly regioselective installation of two different functional groups at adjacent positions on the thiophene ring. nih.govacs.org This method provides a rapid route to increase molecular complexity and is valuable for the late-stage functionalization of bioactive compounds. nih.gov
Another emerging area is the combination of photoredox catalysis with metal catalysis, such as the photo/copper-catalyzed C-H functionalization of arenes. acs.org Such dual catalytic systems can activate otherwise inert C-H bonds under mild conditions, offering new pathways for derivatization that are not accessible through traditional methods. By combining different catalytic cycles—for instance, a metal-catalyzed cross-coupling followed by a base-catalyzed condensation or an organocatalyzed asymmetric transformation—chemists can construct highly complex molecules with exceptional control and efficiency, pushing the boundaries of what is possible in the synthesis of functional thiophene derivatives.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-Bromothiophen-2-yl)acrylaldehyde, and how can purity be validated?
The compound is typically synthesized via aldol condensation or oxidation of allylic alcohols. For example, in analogous acrylaldehyde derivatives, DMP (Dess-Martin periodinane) oxidation of alcohol intermediates achieves high yields (86%) under mild conditions, followed by purification via silica gel chromatography (pentane/Et₂O gradients) . Characterization should include 1H/13C NMR to confirm regioselectivity (e.g., E/Z isomerism) and FTIR to verify aldehyde C=O stretches (~1700 cm⁻¹). Purity can be assessed via HPLC with UV detection at λ ≈ 270 nm (common for conjugated aldehydes) .
Q. What spectroscopic techniques are critical for distinguishing structural isomers of this compound?
- 1H NMR : Coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) distinguish E/Z isomers.
- 13C NMR : Aldehyde carbons appear at δ ≈ 190–200 ppm; bromothiophene carbons show distinct deshielding.
- UV-Vis : Conjugation between the thiophene and aldehyde groups results in λmax shifts (e.g., ~300–350 nm), aiding in identifying substituent effects .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and bond lengths. For example, in related bromophenyl acrylaldehydes, SCXRD confirmed orthorhombic packing (space group Pna21) with Z = 4, resolving ambiguities in NMR-based assignments of substituent orientation . Use SHELXL for refinement, ensuring hydrogen atoms are constrained via HFIX or ISOR commands to improve R-factors (<0.05) .
Q. What strategies mitigate challenges in crystallizing this compound due to its reactivity?
- Solvent Selection : Use low-polarity solvents (e.g., pentane/Et₂O mixtures) to slow oxidation.
- Temperature Control : Crystallize at –20°C to stabilize the aldehyde group.
- Additives : Introduce stabilizing agents (e.g., BHT) to prevent polymerization. In analogous systems, slow evaporation at reduced temperatures yielded crystals suitable for SCXRD, with absorption corrections applied via SADABS .
Q. How do electronic effects of the 4-bromothiophene group influence the compound’s reactivity in Diels-Alder or Michael addition reactions?
The electron-withdrawing bromine atom increases electrophilicity of the α,β-unsaturated aldehyde, enhancing reactivity in cycloadditions. Computational studies (DFT) can predict regioselectivity: the LUMO of the acrylaldehyde moiety is lowered by bromine’s inductive effect, favoring nucleophilic attack at the β-position . Experimental validation via Hammett plots (using substituent analogs) quantifies these effects .
Q. What computational methods are recommended to model the compound’s intermolecular interactions in crystal packing?
- Hirshfeld Surface Analysis : Visualize close contacts (e.g., Br···H interactions) using CrystalExplorer .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to compare with SCXRD bond lengths. In a study of (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde, Br···O interactions (2.9–3.1 Å) were critical for stabilizing the crystal lattice, confirmed via Mercury software .
Methodological Considerations
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Solvent Effects : Simulate shifts using PCM models (e.g., chloroform in Gaussian).
- Conformational Sampling : Perform MD simulations to account for dynamic effects. For example, discrepancies >0.5 ppm in 13C shifts may indicate unaccounted rotamers, requiring 2D NMR (NOESY) to validate .
Q. What protocols ensure safe handling of this compound given limited toxicological data?
- PPE : Use nitrile gloves, goggles, and fume hoods.
- First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation, as recommended for structurally similar aldehydes .
Tables
Table 1. Key Crystallographic Parameters for Brominated Acrylaldehyde Derivatives
| Parameter | Value (Example) | Method/Software | Reference |
|---|---|---|---|
| Space group | Pna21 | SCXRD (Bruker SMART) | |
| R-factor | <0.03 | SHELXL refinement | |
| Br···O interactions | 2.9–3.1 Å | Mercury |
Table 2. Common Characterization Data for Acrylaldehyde Derivatives
| Technique | Diagnostic Feature | Application | Reference |
|---|---|---|---|
| 1H NMR | δ 9.6–10.2 ppm (CHO) | Isomer identification | |
| FTIR | 1690–1710 cm⁻¹ (C=O) | Aldehyde confirmation | |
| SCXRD | Bond length precision | Structural validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
